Antimycobacterial Potency Comparison: 4-Amino vs. 4-Methyl-1,2,4-triazole-3-benzylsulfanyl Derivatives
In a systematic comparative evaluation of 3-benzylsulfanyl-1,2,4-triazole derivatives, the 4-amino parent scaffold (representing the target compound's core structure) demonstrates differential antimycobacterial activity compared to the corresponding 4-methyl analogs. For unsubstituted benzyl derivatives, the 4-amino scaffold exhibits MIC values of >1000 μmol/L against M. tuberculosis and M. kansasii, while the 4-methyl analog shows enhanced activity against M. tuberculosis (500 μmol/L) and M. kansasii (250 μmol/L). The activity inversion becomes more pronounced with electron-withdrawing substituents: the 4-amino scaffold bearing a 2,4-dichlorobenzyl group achieves MIC of 125 μmol/L against M. kansasii compared to 250 μmol/L for the corresponding 4-methyl analog [1]. These data confirm that the 4-amino moiety confers a distinct SAR profile that cannot be approximated by N4-alkylated analogs.
| Evidence Dimension | In vitro antimycobacterial activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | 4-amino-3-(benzylsulfanyl)-1,2,4-triazole scaffold: MIC >1000 μmol/L (unsubstituted benzyl); MIC = 125 μmol/L (2,4-dichlorobenzyl) against M. kansasii |
| Comparator Or Baseline | 4-methyl-3-(benzylsulfanyl)-1,2,4-triazole: MIC = 250 μmol/L (unsubstituted benzyl vs. M. kansasii); MIC = 500 μmol/L (unsubstituted benzyl vs. M. tuberculosis); MIC = 250 μmol/L (2,4-dichlorobenzyl vs. M. kansasii) |
| Quantified Difference | 2-fold difference in MIC between 4-amino (125 μmol/L) and 4-methyl (250 μmol/L) for 2,4-dichlorobenzyl analog; inverse activity relationship for unsubstituted benzyl (4-methyl > 4-amino) |
| Conditions | In vitro broth microdilution assay against Mycobacterium tuberculosis CNCTC My 331/88, M. avium CNCTC My 330/88, M. kansasii CNCTC My 235/80, and M. kansasii 6509/96 clinical isolate; 14-day incubation at 37°C |
Why This Matters
The non-interchangeable SAR between 4-amino and 4-methyl analogs means researchers targeting specific mycobacterial strains or exploring N4 substitution effects must procure the exact 4-amino compound rather than assuming methyl analog equivalence.
- [1] Klimešová V, Zahajská L, Waisser K, Kaustová J, Möllmann U. Synthesis and antimycobacterial activity of 1,2,4-triazole 3-benzylsulfanyl derivatives. Il Farmaco. 2004;59(4):279-288. Table 1. View Source
